molecular formula C19H18FNO B11244790 1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine

1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine

Katalognummer: B11244790
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: GMKXGRHXRPKNBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a furan ring substituted with a fluorophenyl group and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the fluorophenyl and methylphenyl groups, potentially leading to the formation of corresponding aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development .

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for the treatment of various diseases .

Industry

In industry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
  • {[5-(2-BROMOPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
  • {[5-(2-IODOPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE

Uniqueness

The uniqueness of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C19H18FNO

Molekulargewicht

295.3 g/mol

IUPAC-Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C19H18FNO/c1-14-6-8-15(9-7-14)12-21-13-16-10-11-19(22-16)17-4-2-3-5-18(17)20/h2-11,21H,12-13H2,1H3

InChI-Schlüssel

GMKXGRHXRPKNBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.